molecular formula C9H11NO2 B1278650 1-(2-Amino-4-methoxyphenyl)ethanone CAS No. 42465-53-2

1-(2-Amino-4-methoxyphenyl)ethanone

Cat. No.: B1278650
CAS No.: 42465-53-2
M. Wt: 165.19 g/mol
InChI Key: FOFUOGSRVUOROJ-UHFFFAOYSA-N
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Description

1-(2-Amino-4-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H11NO2. It is a derivative of acetophenone, featuring an amino group at the second position and a methoxy group at the fourth position on the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Amino-4-methoxyphenyl)ethanone can be synthesized through several methods. One common approach involves the reaction of 2-amino-4-methoxybenzaldehyde with a suitable acetylating agent under acidic conditions. The reaction typically proceeds as follows:

    Step 1: Dissolve 2-amino-4-methoxybenzaldehyde in an organic solvent such as ethanol.

    Step 2: Add an acetylating agent, such as acetic anhydride, to the solution.

    Step 3: Introduce an acid catalyst, such as sulfuric acid, to facilitate the reaction.

    Step 4: Heat the reaction mixture under reflux for several hours.

    Step 5: Cool the reaction mixture and isolate the product by filtration or extraction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes and the use of more efficient catalysts to enhance yield and purity. The reaction conditions are optimized to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-4-methoxyphenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2-Amino-4-methoxyphenyl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-amino-4-methoxyphenyl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino and methoxy groups can influence its binding affinity and specificity towards these targets. Detailed studies on its mechanism of action are essential to understand its therapeutic potential .

Comparison with Similar Compounds

Uniqueness: 1-(2-Amino-4-methoxyphenyl)ethanone is unique due to the presence of both amino and methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

1-(2-amino-4-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6(11)8-4-3-7(12-2)5-9(8)10/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOFUOGSRVUOROJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60443333
Record name 1-(2-amino-4-methoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60443333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42465-53-2
Record name 1-(2-amino-4-methoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60443333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-amino-4-methoxyphenyl)ethan-1-one
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Synthesis routes and methods I

Procedure details

Trichloroborane (1M, 82 mL, 1 eq.) in DCM was added dropwise to a solution of meta-anisidine 215a (10 g, 1 eq.) in toluene (56 mL) under nitrogen at 0-5° C. over 1 hr. After stirred for 10 min at 0° C., ACN (5.2 mL, 1.20 eq.) was added. After the reaction mixture was stirred for additional 1 hr at 0° C., aluminium(III) chloride (11.9 g, 1.1 eq.) was added at 0° C. The reaction mixture was stirred at 50° C. for 16 hrs. The reaction mixture was then cooled down to 0° C., and propan-2-ol (38 mL) was added over 10 min, followed by addition of water (110 mL) over 30 min. The reaction mixture was heated to 50° C. for 3 hrs. After cooling down to 0° C., aqueous solution of sodium hydroxide (25%) was added. The aqueous layer was extracted with toluene (100 mL). The combined organic layers were washed with NaOH (25%), brine, and dried over sodium sulfate. The solvent was removed to yield compound 201a as a yellow solid in 63% yield. 1H NMR (CDCl3, 400 MHz): δ (ppm) 2.52 (s, 3H), 3.80 (s, 3H), 6.07 (d, J=2.43, 1H), 6.23 (dd, J=2.43 and 8.98 Hz, 1H), 6.43 (br s, 2H), 7.63 (d, J=8.98 Hz).
Quantity
82 mL
Type
reactant
Reaction Step One
Quantity
10 g
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56 mL
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5.2 mL
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11.9 g
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0 (± 1) mol
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reactant
Reaction Step Four
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110 mL
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38 mL
Type
solvent
Reaction Step Six
Yield
63%

Synthesis routes and methods II

Procedure details

Trichloroborane (IM) in DCM (82 mL, 1 eq.) was added dropwise to a solution of meta-anisidine 39a (10 g, 1 eq.) in toluene (56 mL) under nitrogen at 0-5° C. over 1 hr. After stirred for 10 min at 0° C., ACN (5.2 mL, 1.20 eq.) was added. After the reaction mixture was stirred for additional 1 hr at 0° C., aluminium(III) chloride (11.9 g, 1.1 eq.) was added at 0° C. The reaction mixture was stirred at 50° C. for 16 hrs. The reaction mixture was then cooled down to 0° C., and propan-2-ol (38 mL) was added over 10 min, followed by addition of water (110 mL) over 30 min. The reaction mixture was heated to 50° C. for 3 hrs. After cooling down to 0° C., aqueous solution of sodium hydroxide (25%) was added. The aqueous layer was extracted with toluene (100 mL). The combined organic layers were washed with NaOH (25%), brine, and dried over sodium sulfate. The solvent was removed to yield compound 40a as a yellow solid in 63% yield.
Quantity
0 (± 1) mol
Type
reactant
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82 mL
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10 g
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reactant
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56 mL
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solvent
Reaction Step One
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5.2 mL
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11.9 g
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Type
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Reaction Step Four
Name
Quantity
110 mL
Type
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Reaction Step Five
Quantity
38 mL
Type
solvent
Reaction Step Six
Yield
63%

Synthesis routes and methods III

Procedure details

m-Anisidine (10.0 g, 82 mmol) was dissolved in CH2Cl2 (50 mL), and the solution was cooled to −50° C. BCl3 (1 M in CH2Cl2, 82 mL, 82 mmol) was added slowly during 20 min, after which the mixture was stirred at −50° C. for 30 min, followed by sequential addition of AcCl (6.0 mL, 84 mmol) and AlCl3 (11 g, 82 mmol). The mixture was stirred at −50° C. for 1 h and was then allowed to assume rt. After stirring at rt overnight, the solution was heated at 40° C. for 4 h, after which the mixture was poured over ice. The aqueous mixture was made alkaline with 10% NaOH (w/v) and extracted with EtOAc (4×200 mL). The combined organic phases were washed with brine, dried (MgSO4), and evaporated to give a black solid, which was purified by flash column chromatography (ether/CH2Cl2 20:80). The resulting solid was recrystallized from ether/hexane to give the title compound as shiny tan leaflets (5.6 g, 42%).
Quantity
10 g
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50 mL
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82 mL
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6 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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